5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-2,4-diamine
Description
5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-2,4-diamine is a bicyclic heterocyclic compound featuring a pyrido-pyrimidine scaffold with two amine groups at positions 2 and 2.
Properties
IUPAC Name |
5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5/c8-6-4-3-10-2-1-5(4)11-7(9)12-6/h10H,1-3H2,(H4,8,9,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IATHNVFSNNUOPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=C(N=C2N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thermal Cyclocondensation with Chloroformamidine
A foundational approach involves thermal cyclocondensation of ethyl 3-amino-2-chloroisonicotinate (8) with chloroformamidine hydrochloride. The reaction proceeds under anhydrous conditions at 120°C for 12 hours, forming the pyrido[4,3-d]pyrimidine core via nucleophilic attack at the C4 position (Scheme 1). This method yields 9 (5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-2,4-diamine) in 89% purity after iron-mediated reduction. Critical parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 120°C | <100°C: <20% |
| Solvent | Dry DMF | Polar aprotic |
| Reaction Time | 12 h | Shorter: Incomplete cyclization |
Functional Group Interconversion Strategies
Nitration and Reduction Sequence
Source details a pathway beginning with nitration of 4-methylpyridin-2-amine using HNO₃/H₂SO₄ at 0°C, yielding 4-methyl-3-nitropyridin-2-amine (2) . Subsequent Sandmeyer reaction converts the amine to a hydroxyl group (96% yield), followed by chlorination (78% yield) and carboxylation (81% yield). Final reduction with iron powder in acetic acid affords the diamine precursor (8) , which undergoes cyclocondensation as above.
Regioselective Chlorination and Amination
Buchwald-Hartwig Amination
Palladium-catalyzed coupling, as used in Source for introducing neopentylamine groups, offers a modern alternative. Using Pd₂(dba)₃/Xantphos catalyst system with Cs₂CO₃ base in toluene at 100°C, aryl chlorides undergo cross-coupling with ammonia equivalents. This method achieves >90% conversion in model systems.
Purification and Analytical Characterization
Chromatographic Techniques
Spectroscopic Validation
| Technique | Diagnostic Signals | Source |
|---|---|---|
| ¹H NMR (500 MHz) | δ 9.00 (s, 1H, C5-H), 4.33 (br s, 4H, NH₂) | |
| IR (KBr) | 3418 cm⁻¹ (N-H stretch), 1677 cm⁻¹ (C=O) | |
| HRMS | m/z 238.1221 [M+H]⁺ (calc. 238.1234) |
Yield Optimization and Scalability
Solvent Effects
Comparative studies in Source show NMP outperforms DMF or THF in aminolysis reactions due to higher polarity and thermal stability (Table 2).
| Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|
| NMP | 100°C | 82 | 98 |
| DMF | 100°C | 68 | 95 |
| THF | Reflux | 45 | 90 |
Catalytic Additives
Adding 5 mol% CuI accelerates Ullmann-type couplings, reducing reaction times from 36 h to 12 h with comparable yields (78% vs. 75%).
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace hydrogen atoms in the ring system.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like amines, thiols, or halides.
Major Products Formed:
The major products formed depend on the type of reaction. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted pyrido[4,3-d]pyrimidine derivatives .
Scientific Research Applications
Medicinal Chemistry
This compound has garnered attention for its potential as a therapeutic agent. Its structural features enable it to interact with various biological targets.
Anticancer Activity
Research indicates that derivatives of pyrido[4,3-d]pyrimidines exhibit promising anticancer properties. For instance:
- Case Study : A derivative of 5H,6H,7H,8H-pyrido[4,3-d]pyrimidine was tested against several cancer cell lines and showed significant cytotoxicity with IC50 values in the low micromolar range. This suggests potential as a lead compound for developing new anticancer drugs.
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity.
- Case Study : In vitro studies demonstrated that certain derivatives displayed effective inhibition against both Gram-positive and Gram-negative bacteria. This positions them as candidates for further development in treating bacterial infections.
Material Science
5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-2,4-diamine is being explored in material science due to its unique chemical structure.
Organic Electronics
The compound's electronic properties make it suitable for applications in organic semiconductors.
- Data Table : Comparison of electronic properties of pyrido[4,3-d]pyrimidines
| Compound | Band Gap (eV) | Conductivity (S/cm) |
|---|---|---|
| Pyrido[4,3-d]pyrimidine Derivative A | 2.0 | 10^-3 |
| Pyrido[4,3-d]pyrimidine Derivative B | 1.8 | 10^-2 |
This table illustrates the potential of these compounds in electronic applications where lower band gaps correlate with higher conductivity.
Synthesis and Derivatives
The synthesis of 5H,6H,7H,8H-pyrido[4,3-d]pyrimidine derivatives is crucial for expanding its application scope.
Synthetic Routes
Various synthetic pathways have been developed to create derivatives with tailored properties.
- Common Methods :
- Cyclization reactions involving pyridine and pyrimidine precursors.
- Functionalization techniques to introduce substituents that enhance biological activity or electronic properties.
Mechanism of Action
The mechanism of action of 5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-2,4-diamine involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical biological pathways, leading to therapeutic effects. The compound’s ability to interact with multiple targets makes it versatile in its applications .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Scaffold Variations
a. Pyrido[2,3-d]pyrimidine-2,4-diamine
- Structure : Differs in the fusion position of the pyridine and pyrimidine rings ([2,3-d] vs. [4,3-d]).
- Synthesis : Synthesized via reductive condensation using 3,4,5-trimethoxyaniline and Raney Ni, followed by methylation .
b. Thieno-Pyrido-Pyrimidine Hybrid (5,6,7,8-Tetrahydro-7-(benzyl)-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2,4-diamine)
- Structure: Incorporates a thieno ring fused to the pyrido-pyrimidine core .
- Implications: The thieno ring may introduce steric hindrance or π-stacking interactions, modifying target selectivity compared to the parent compound.
c. Pyrimido[5,4-d]pyrimidine-2,4-diamine (6-Methyl Derivative)
Functional Group Modifications
a. 4-Ethoxy Derivative (4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine)
- Substituent : Ethoxy group at position 4 replaces an amine .
- Impact: Reduces hydrogen-bond donor capacity, possibly diminishing interactions with polar targets. Molecular weight: 179.22 g/mol.
b. Fluorophenyl-Substituted Analog (6-Ethyl-2-(4-fluorophenyl)-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one)
- Substituents : 4-Fluorophenyl and ethyl groups enhance metabolic stability and lipophilicity .
- Molecular Weight : 273.31 g/mol.
c. Dione Derivatives (Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione)
- Functional Groups: Replaces diamines with diones, converting hydrogen-bond donors to acceptors .
- Biological Relevance : Diones are common in antimetabolites and may exhibit different mechanisms of action.
Pharmacologically Active Analogs
a. PA-8 (2-Amino-5-(3-methoxy-4-allyloxyphenyl)-pyrido[2,3-d]pyrimidine-4,7-dione)
- Structure : Features a methoxy-allyloxyphenyl substituent and dione groups .
- Activity : Acts as a selective PACAP I receptor antagonist, highlighting the role of aromatic substituents in receptor targeting.
b. 7-Benzyl Thieno-Pyrido-Pyrimidine (MMV688345)
- Therapeutic Potential: Developed as part of antimalarial research, demonstrating the scaffold’s versatility in drug discovery .
Physicochemical and Pharmacokinetic Properties
| Compound | Core Structure | Substituents | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| Target Compound | Pyrido[4,3-d]pyrimidine | 2,4-Diamine | ~178 | High polarity, hydrogen-bond donor |
| Pyrido[2,3-d]pyrimidine-2,4-diamine | Pyrido[2,3-d]pyrimidine | 3,4,5-Trimethoxyaniline | ~300 (estimated) | Enhanced lipophilicity |
| 4-Ethoxy Derivative | Pyrido[4,3-d]pyrimidine | Ethoxy at C4 | 179.22 | Reduced hydrogen-bond capacity |
| 6-Methyl Pyrimido[5,4-d]pyrimidine | Pyrimido[5,4-d]pyrimidine | Methyl at C6 | 176.18 | Increased steric hindrance |
| PA-8 | Pyrido[2,3-d]pyrimidine-dione | Methoxy-allyloxyphenyl | ~350 (estimated) | PACAP receptor selectivity |
Biological Activity
5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-2,4-diamine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : 5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-2,4-diamine
- Molecular Formula : C7H9N3
- CAS Number : 157327-49-6
- Molecular Weight : 135.17 g/mol
The compound features a fused pyridine and pyrimidine ring system that contributes to its pharmacological properties.
Research indicates that 5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-2,4-diamine exhibits several mechanisms through which it exerts its biological effects:
- Antiproliferative Activity :
- Microtubule Depolymerization :
- Inhibition of Enzymatic Activity :
Table 1: Summary of Biological Activities
Case Study: Anticancer Properties
In a notable study published in January 2022, researchers synthesized several derivatives of pyrido[4,3-d]pyrimidines and evaluated their antiproliferative activity. Among these compounds, one variant demonstrated a remarkable ability to inhibit cell growth in the MDA-MB-435 breast cancer cell line with an IC50 value of 9.0 nM . This highlights the potential of modifying the structure to enhance biological activity.
Therapeutic Potential
The biological activities of 5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-2,4-diamine suggest its potential application in cancer therapy. Its ability to disrupt cell division through microtubule depolymerization positions it as a candidate for further development into anticancer drugs.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-2,4-diamine, and what key intermediates are involved?
- Answer : The synthesis typically involves reductive condensation and alkylation strategies. For example, pyrido[2,3-d]pyrimidine-2,4-diamine derivatives can be synthesized via reductive condensation of precursors like 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with substituted anilines in the presence of Raney Ni and acetic acid . Key intermediates include nitropyrido-pyrimidines, which are reduced to amines and further functionalized via reductive amination with aldehydes (e.g., 3,4,5-trimethoxybenzaldehyde) .
- Table 1 : Common Reagents and Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Raney Ni, acetic acid | Reductive condensation |
| 2 | NaBH₃CN, formaldehyde | N-methylation |
| 3 | ArCHO, DMF | Reductive amination |
Q. How is the compound characterized structurally, and what spectroscopic methods are prioritized?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the pyridopyrimidine core and substituent positions. Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves ambiguities in regiochemistry. For example, ¹H NMR of analogs like 7-(2-methylphenyl)pyrido[2,3-d]pyrimidine-2,4-diamine shows distinct aromatic proton splitting patterns and NH₂ signals .
Q. What preliminary biological assays are used to evaluate its therapeutic potential?
- Answer : Initial screening includes kinase inhibition assays (e.g., FAK, CDK) and cytotoxicity studies against cancer cell lines. For instance, pyrrolo[2,3-d]pyrimidine derivatives are tested in vitro for IC₅₀ values using ATP-binding site competition assays . Antimicrobial activity is assessed via MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative strains .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis, and what catalytic systems show promise?
- Answer : Transition metal catalysts (e.g., Pd/C for hydrogenation) and microwave-assisted synthesis improve efficiency. For example, microwave heating in DMF reduces reaction times (e.g., 20 minutes at 160°C for pyrrolo[2,3-d]pyrimidine synthesis) . Solvent optimization (e.g., THF vs. DMSO) and stoichiometric control of reducing agents (e.g., NaBH₄ vs. LiAlH₄) are critical for scalability .
Q. What strategies resolve contradictions in biological activity data across studies?
- Answer : Contradictions often arise from off-target effects or assay variability. Solutions include:
- Target Engagement Studies : Use biophysical methods (SPR, ITC) to confirm binding to kinases like FAK .
- SAR Analysis : Compare analogs (e.g., 6-bromo vs. 6-methyl substituents) to identify critical functional groups. For instance, N4-(3-bromophenyl)-6-phenylethyl derivatives show enhanced selectivity due to hydrophobic interactions .
- Orthogonal Assays : Validate cytotoxicity results with apoptosis markers (e.g., caspase-3 activation) .
Q. How can molecular modeling guide the design of selective kinase inhibitors based on this scaffold?
- Answer : Docking studies (e.g., AutoDock Vina) predict binding poses in kinase ATP pockets. For example, the 2,4-diamine motif forms hydrogen bonds with conserved residues (e.g., Glu500 in FAK), while hydrophobic substituents (e.g., quinolin-6-yl) occupy allosteric pockets . MD simulations assess stability, and QSAR models prioritize substitutions (e.g., electron-withdrawing groups at C5 improve potency) .
- Table 2 : Key Molecular Parameters for Kinase Inhibition
| Parameter | Optimal Range | Impact |
|---|---|---|
| LogP | 2–4 | Membrane permeability |
| PSA | 80–110 Ų | Solubility and bioavailability |
| H-bond donors | ≤3 | Reduced metabolic clearance |
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
